molecular formula C10H10Cl2O B13039057 1-(2,5-Dichlorophenyl)butan-1-one

1-(2,5-Dichlorophenyl)butan-1-one

Cat. No.: B13039057
M. Wt: 217.09 g/mol
InChI Key: QIKNDJNXGJPRAC-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . It is a derivative of butanone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

1-(2,5-Dichlorophenyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)butan-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atoms on the phenyl ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This can result in the modulation of molecular targets and pathways involved in various biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)butan-1-one: Similar structure but with chlorine atoms at the 2 and 4 positions.

    1-(3,5-Dichlorophenyl)butan-1-one: Chlorine atoms at the 3 and 5 positions.

    1-(2,6-Dichlorophenyl)butan-1-one: Chlorine atoms at the 2 and 6 positions.

Uniqueness

1-(2,5-Dichlorophenyl)butan-1-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The 2,5-dichloro substitution pattern can lead to distinct electronic and steric effects, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)butan-1-one

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6H,2-3H2,1H3

InChI Key

QIKNDJNXGJPRAC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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